molecular formula C13H13BrN2O3 B380250 Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 293763-14-1

Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B380250
CAS No.: 293763-14-1
M. Wt: 325.16g/mol
InChI Key: NQVJOTWBCYCKFO-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea. This compound features a 4-bromophenyl substituent at the C4 position, a methyl group at C6, and a methyl ester at C3. DHPM derivatives are widely studied for their biological activities, including thymidine phosphorylase (TP) inhibition, antitumor effects, and antibacterial properties .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVJOTWBCYCKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Intermediate 1

p-Bromophenylacetic acid reacts with methanol in the presence of a solid acid catalyst (e.g., Amberlyst-15) under reflux for 5–6 hours. After cooling to <30°C, the catalyst is filtered, and methanol is removed via reduced-pressure distillation. The residue is dissolved in a hydrophobic solvent (e.g., toluene), washed with water, and concentrated to yield Intermediate 1 (methyl p-bromophenylacetate).

Step 2: Cyclization to Intermediate 2

Intermediate 1 undergoes cyclization with dimethyl carbonate and sodium methoxide in methanol under nitrogen at 70–80°C for 4–8 hours. This step forms a β-keto ester intermediate (Intermediate 2), crucial for subsequent pyrimidine ring formation.

Step 3: Condensation with Formamidine Hydrochloride

Intermediate 2 is treated with formamidine hydrochloride at 20–30°C for 15–17 hours. Post-reaction, water is added, and the aqueous phase is separated, adjusted to pH 4–6 with acid (HCl or H2SO4), and filtered. The precipitate is washed with 80% methanol/water and dried to yield Intermediate 3 (a dihydropyrimidinone derivative) with a yield of 91.8–92.0%.

Step 4: Chlorination and Final Product Isolation

Intermediate 3 is chlorinated using phosphorus oxychloride (POCl3) or solid phosgene in toluene with N,N-dimethylaminopyridine (DMAP) as a catalyst. The mixture is heated to 95–105°C for 3–5 hours, cooled, and quenched with water. The organic layer is extracted, concentrated, and recrystallized from ethanol to obtain the final product. Yields range from 84.5% to 85.6%.

Key Data Table: Multi-Step Synthesis Parameters

StepReagents/CatalystsTemperatureTime (h)Yield (%)
1Solid acid catalystReflux5–6
2NaOMe, dimethyl carbonate70–80°C4–8
3Formamidine HCl20–30°C15–1791.8–92.0
4POCl3/DMAP or phosgene95–105°C3–584.5–85.6

Biginelli Multicomponent Reaction

The Biginelli reaction, a one-pot three-component synthesis, is widely used for tetrahydropyrimidine derivatives. While direct literature on the target compound is limited, analogous protocols suggest substitutive adaptations.

Reaction Components

  • Aldehyde : 4-Bromobenzaldehyde (replacing benzaldehyde in standard protocols).

  • Urea/Thiourea : Urea for oxo-pyrimidines or thiourea for thioxo analogs.

  • β-Keto Ester : Methyl acetoacetate.

Catalytic Conditions

  • Acid Catalysts : Concentrated HCl, sulfamic acid, or Lewis acids (e.g., FeCl3).

  • Solvents : Methanol, ethanol, or solvent-free conditions.

  • Temperature : Reflux (60–80°C) for 5–15 hours.

Procedure

A mixture of 4-bromobenzaldehyde (10 mmol), urea (10 mmol), and methyl acetoacetate (10 mmol) in ethanol with sulfamic acid (0.5 equiv) is refluxed for 8–12 hours. The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol. Yields for analogous compounds range from 65% to 85%, depending on the catalyst.

Optimization Insights

  • Catalyst Screening : Sulfamic acid outperforms HCl in reducing side reactions.

  • Solvent Impact : Ethanol enhances solubility of the bromophenyl group compared to methanol.

Green Chemistry Approaches

Eco-friendly methods using biocatalysts or natural extracts are emerging. A 2020 study demonstrated fruit juices (e.g., lemon, orange) as effective catalysts for dihydropyrimidinones.

Adaptation for Target Compound

  • Catalyst : Citrus limonum (lemon) juice (20% v/v).

  • Conditions : 4-Bromobenzaldehyde, urea, and methyl acetoacetate stirred at 60°C for 24 hours.

  • Yield : ~70% (extrapolated from similar substrates).

Advantages and Limitations

  • Pros : Avoids toxic solvents/catalysts; simple workup.

  • Cons : Longer reaction times; moderate yields.

Comparative Analysis of Methods

MethodYield (%)Time (h)Catalyst ToxicityScalability
Multi-Step Synthesis84.5–85.624–30High (POCl3)Industrial
Biginelli Reaction65–858–12Moderate (HCl)Lab-scale
Green Chemistry~7024LowSmall-scale

Characterization and Quality Control

While spectroscopic data for the target compound is sparingly reported, related analogs exhibit:

  • FT-IR : C=O stretch at 1700–1750 cm⁻¹, C-Br at 550–600 cm⁻¹.

  • ¹H-NMR : Methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.6 ppm.

  • 13C-NMR : Carbonyl carbons at δ 165–175 ppm, quaternary carbons at δ 140–150 ppm .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as an anticancer agent. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • A study demonstrated that derivatives of tetrahydropyrimidine compounds exhibit cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Quantitative Structure–Activity Relationship (QSAR) Analysis

  • QSAR models have been employed to predict the anticancer activity of similar compounds. These models suggest that modifications in the substituents can enhance the potency against specific cancer types .

Antibacterial Properties

This compound has shown promising antibacterial activity against various strains of bacteria.

Research Findings:

  • A study reported that compounds within this class demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness .
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity.

Study Overview:

  • Research indicates that certain derivatives exhibit antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections .

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity.

Synthesis Methodology:

  • The compound can be synthesized through a Biginelli reaction involving aldehydes, urea or thiourea, and β-keto esters under acidic conditions. The reaction conditions significantly affect the yield and purity of the final product .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

  • Receptor Interaction: Interacting with cellular receptors to modulate biological processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Select DHPM Derivatives

Compound Name Substituents (C4) C2 Group IC50 (TP Inhibition, µM) Cytotoxicity (IC50, µM) Melting Point (°C) Key Activity Reference
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Target) 4-Bromophenyl Oxo 303.5 ± 0.42 15.7 ± 0.9 Not reported TP inhibition, Antitumor
Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cyanophenyl Oxo Not reported Not reported 199–200 Structural analog
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl Thioxo Not reported Not reported 175–176 Antibacterial
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Thioxo Not reported Not reported Not reported Synthetic intermediate
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Oxo Not reported Not reported Not reported Solvent-less synthesis
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Furan-2-yl Thioxo Not reported Not reported Not reported Antioxidant (IC50: 0.6 mg/mL)
Key Observations

Substituent Effects on Bioactivity: Bromophenyl vs. Chlorophenyl: The bromine atom’s larger size and stronger electron-withdrawing nature may enhance TP inhibition compared to chlorine. For example, the target compound (IC50: 303.5 µM for TP inhibition) outperforms derivatives with methoxy or acetoxy groups (IC50 > 300 µM) . Thioxo vs.

Ester Group Influence :

  • Methyl esters (target compound) generally exhibit higher metabolic stability compared to ethyl esters (), though ethyl derivatives may offer better solubility in organic solvents .

Physical Properties: Melting points correlate with crystallinity; the cyanophenyl derivative (199–200°C) and chlorophenyl-thioxo analog (175–176°C) highlight how polar substituents (e.g., -CN) increase melting points .

Biological Activity

Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H14BrN2O3\text{C}_{14}\text{H}_{14}\text{BrN}_2\text{O}_3

This molecular structure features a tetrahydropyrimidine ring, which is crucial for its biological activity. The presence of the bromophenyl group enhances its pharmacological properties through electronic effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism.
  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against a range of bacterial and fungal strains. Its mechanism may involve disrupting the cell membrane integrity or inhibiting nucleic acid synthesis.
  • Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation through interference with cell cycle regulation.

Research Findings

Recent studies have provided insights into the pharmacological potential and mechanisms of action associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits DPD activity; alters pyrimidine levels
AntimicrobialEffective against E. coli and S. aureus
AntitumorInduces apoptosis in human cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating high potency.
  • Cytotoxicity Against Cancer Cells : Research conducted on various human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.
  • Mechanistic Studies : Further mechanistic studies indicated that the compound may affect mitochondrial function and induce oxidative stress in cancer cells, leading to programmed cell death.

Q & A

Basic: What are the standard synthetic protocols for preparing Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Methodological Answer:
The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of 4-bromo-substituted benzaldehyde, methyl acetoacetate, and urea/thiourea derivatives. Typical conditions include:

  • Catalyst : HCl or Lewis acids (e.g., FeCl₃) in ethanol under reflux (80–90°C) for 6–12 hours.
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product.
    Yield optimization (~70–77%) is achieved by controlling stoichiometry and reaction time, as demonstrated in analogous syntheses of bromophenyl-substituted dihydropyrimidines .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Key signals include δ ~2.27 ppm (s, CH₃), δ ~3.48–3.50 ppm (s, OCH₃), δ ~5.39 ppm (s, CH), and aromatic protons (δ ~6.7–7.3 ppm). NH protons appear as broad singlets (δ ~9.2–10.0 ppm) in DMSO-d₆ .
  • Elemental Analysis : Confirms C, H, N percentages (e.g., C: ~45.7%, H: ~3.8%, N: ~8.2% for C₁₃H₁₃BrN₂O₄) .
  • Melting Point : Typically 215–232°C, validated against literature values .

Advanced: How can researchers address discrepancies in NMR data for structurally similar analogs?

Methodological Answer:

  • Cross-Validation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm coupling patterns. For example, HMBC can verify correlations between NH protons and the carbonyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities.
  • Solvent Effects : Test in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts on NH proton shifts .

Advanced: What crystallographic strategies elucidate the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of ethanol/water.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Key parameters include:
    • Space Group : Monoclinic (e.g., P2₁/c).
    • R Factor : Aim for <0.05 (e.g., R = 0.048 in analogous structures).
    • Key Observations : Chair conformation of the tetrahydropyrimidine ring and dihedral angles between the bromophenyl group and the ester moiety .

Advanced: How can reaction yields be optimized for bromophenyl-substituted analogs?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, Bi(NO₃)₃) to enhance regioselectivity and reduce side products.
  • Solvent Optimization : Compare polar aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents. Microwave-assisted synthesis may reduce reaction time (e.g., 30–60 minutes) .
  • Stoichiometry Adjustments : Increase aldehyde/urea ratio to drive equilibrium toward product formation.

Basic: What structural insights are derived from X-ray crystallography studies?

Methodological Answer:

  • Tetrahydropyrimidine Ring : Adopts a chair conformation with the 4-bromophenyl group in an equatorial position.
  • Hydrogen Bonding : Intramolecular N–H···O interactions stabilize the structure (e.g., N–H···O=C distances ~2.8–3.0 Å).
  • Packing Analysis : π-π stacking between aromatic rings and van der Waals interactions contribute to lattice stability .

Advanced: How can substituent effects on biological activity be systematically analyzed?

Methodological Answer:

  • Analog Synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) substituents.
  • Bioassays : Test antibacterial activity via minimum inhibitory concentration (MIC) assays against S. aureus or E. coli. Correlate activity with Hammett σ values or computational metrics (e.g., LogP, polar surface area) .
  • SAR Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict activity based on substituent electronic/steric properties.

Advanced: How should researchers resolve conflicting elemental analysis data?

Methodological Answer:

  • Repeat Analysis : Ensure sample purity via TLC or HPLC.
  • Combustion Analysis : Use high-precision CHNS analyzers (error margin <0.3%).
  • Alternative Techniques : Validate via XPS (X-ray photoelectron spectroscopy) for Br content or ICP-MS for trace metal contaminants .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Ethanol/Water Mixtures : Achieve high-purity crystals (≥95%) via slow cooling.
  • DMSO/Hexane : Useful for polar impurities.
  • Crystal Quality : Monitor under polarized light to ensure single-crystal formation for XRD .

Advanced: What computational methods predict the compound’s reactivity or stability?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study tautomerism or charge distribution.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability.
  • Thermogravimetric Analysis (TGA) : Experimentally validate decomposition temperatures predicted computationally .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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